Piquindone
Piquindone
Brand Name:
Vulcanchem
CAS No.:
78541-97-6
VCID:
VC20874912
InChI:
InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1
SMILES:
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C
Molecular Formula:
C15H22N2O
Molecular Weight:
246.35 g/mol
Piquindone
CAS No.: 78541-97-6
Cat. No.: VC20874912
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78541-97-6 |
|---|---|
| Molecular Formula | C15H22N2O |
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | (4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one |
| Standard InChI | InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1 |
| Standard InChI Key | PVZMYDPRVUCJKV-CMPLNLGQSA-N |
| Isomeric SMILES | CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C |
| SMILES | CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C |
| Canonical SMILES | CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C |
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